N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride
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Description
N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride, also known as 2-(4-morpholin-4-ylphenyl)guanidine hydrochloride , is a chemical compound with the CAS number 247234-41-9. Its molecular formula is C₁₁H₁₆N₄O , and it has a molecular weight of approximately 220.27 g/mol. The compound appears as a white to off-white powder and has a melting point around 220°C. It is soluble in ethanol and insoluble in water .
Molecular Structure Analysis
The molecular structure of this compound consists of a guanidine group attached to a phenyl ring, which in turn is connected to a morpholine ring. The hydrochloride salt forms due to the presence of the chloride ion. You can visualize the structure using a 2D Mol file here .Physical and Chemical Properties Analysis
Safety and Hazards
Scientific Research Applications
Structural Analysis and Properties
N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride and its analogs have been studied for their structural characteristics. In one study, the guanidine N-H group of a related compound forms an intermolecular hydrogen bond to an oxydiethyl O atom, demonstrating the compound's potential for specific molecular interactions (L. Sudha et al., 1997). Another research focused on the crystal and molecular structure of morpholine biguanide hydrochloride, revealing that the morpholine ring assumes a chair configuration and the molecules in the crystal are linked by a three-dimensional network of hydrogen bonds (R. Handa & N. Saha, 1971).
Synthetic Applications
Several studies have explored the synthesis of compounds involving this compound or related structures. For instance, microwave-assisted synthesis was employed to create novel pyrimidines and thiazolidinones, highlighting the versatility of guanidine hydrochloride in synthesizing diverse bioactive molecules (Ram C. Merugu et al., 2010). Additionally, synthesis and spectral analysis of an array of novel 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines underscored the compound's role in creating molecules with potential biological activities (J. Thanusu et al., 2010).
Biomedical Research
Research into the biomedical applications of this compound has yielded promising results. A study on the synthesis and adrenergic blocking effects of 2-(alkylamino)-3,4-dihydroquinazolines, considered rigid analogues of phenylguanidines, demonstrated potential in decreasing blood pressure and antagonizing the pressor response to norepinephrine, pointing towards therapeutic applications in cardiovascular diseases (J. Grosso et al., 1980).
Properties
IUPAC Name |
2-(4-morpholin-4-ylphenyl)guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.ClH/c12-11(13)14-9-1-3-10(4-2-9)15-5-7-16-8-6-15;/h1-4H,5-8H2,(H4,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSMKIFHMZFQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=C(N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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